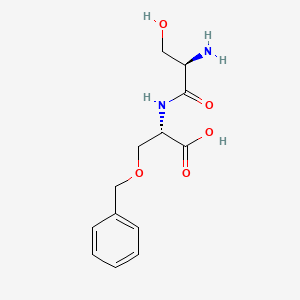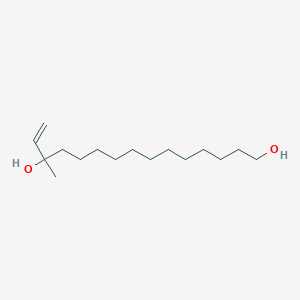![molecular formula C20H22O3 B14179810 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione CAS No. 915093-52-6](/img/structure/B14179810.png)
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,3-b]furan-4,9-diones, including 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione, can be achieved through various methods. One efficient method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves visible-light-mediated [3+2] cycloaddition reactions, which provide a green and efficient means to synthesize these compounds under mild conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated cycloaddition reactions can be optimized for large-scale production, ensuring high yields and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of naphtho[2,3-b]furan-4,9-diones include bromine in acetic acid for cyclization reactions, and lithium enolates or pyridinium ylides for alkylation reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, cyclization reactions can produce various substituted naphtho[2,3-b]furan-4,9-diones, while alkylation reactions can introduce different alkyl groups to the naphthoquinone core .
Applications De Recherche Scientifique
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione has numerous applications in scientific research. Its unique structure and biological activity make it a valuable compound in medicinal chemistry, where it is studied for its potential antitumor, antiviral, and cytotoxic activities . Additionally, it is used in materials science for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as other naphtho[2,3-b]furan-4,9-diones and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. For example, compounds like 2-phenylthio-1,4-naphthoquinone and 2-ethylthio-1,4-naphthoquinone exhibit different reactivity and biological properties compared to this compound .
Propriétés
Numéro CAS |
915093-52-6 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-ethyl-7-(4-methylpentyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)19(22)20(17)23-14/h8-12H,4-7H2,1-3H3 |
Clé InChI |
CATUHVYNQAQTTH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


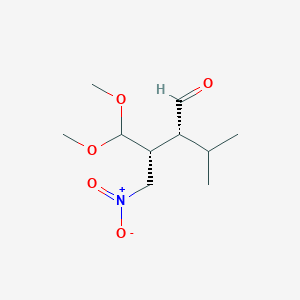
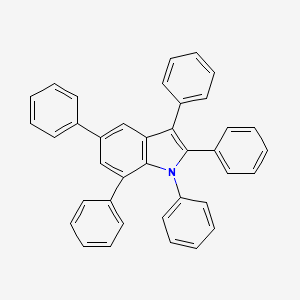
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

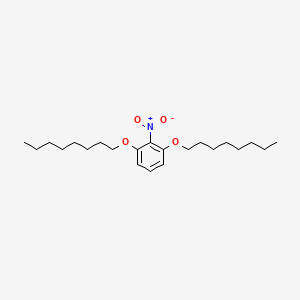
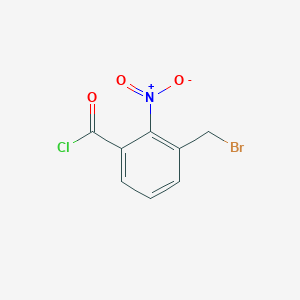
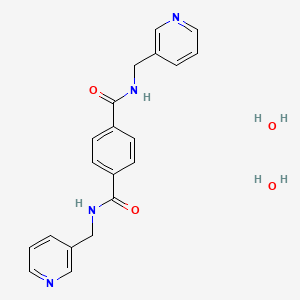

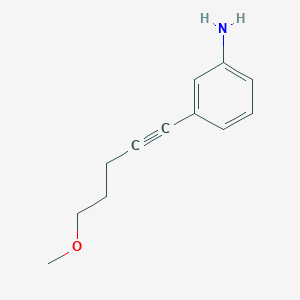
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
